molecular formula C15H9N B13096051 3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile

3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B13096051
M. Wt: 203.24 g/mol
InChI Key: NITWOWXJOSXCRQ-UHFFFAOYSA-N
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Description

3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C15H9N It is a derivative of biphenyl, featuring an ethynyl group and a carbonitrile group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile typically involves the coupling of a biphenyl derivative with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling.

Industrial Production Methods

Industrial production of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential as an amyloid beta aggregation inhibitor suggests that it may bind to amyloid beta peptides, preventing their aggregation and subsequent plaque formation. This interaction could involve hydrogen bonding, hydrophobic interactions, and π-π stacking with the aromatic rings of the biphenyl structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the ethynyl and carbonitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical modifications and interactions compared to similar compounds.

Biological Activity

3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have highlighted efficient synthetic routes that yield high purity and good yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been a common method for constructing biphenyl derivatives, including the target compound.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. In a comparative study, several synthesized compounds showed higher antimicrobial activity than standard antibiotics such as cefotaxime and fluconazole. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 20 µmol L1^{-1}, indicating robust efficacy against various bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µmol L1^{-1})Comparison DrugMIC (µmol L1^{-1})
3'-Ethynyl-...4-12Cefotaxime6-12
7a4FluconazoleNot specified
9a6Not applicableNot applicable

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. The IC5050 values for these tests were found to be lower than those of established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity of this compound

Cell LineIC5050 (µM)Reference DrugIC5050 (µM)
NCI-H4603.61Doxorubicin~5
HepG23.14Doxorubicin~5
HCT-1164.20Doxorubicin~5

Antioxidant Activity

The antioxidant activity of the compound was evaluated using various assays, including the ability to inhibit lipid peroxidation. Results indicated that certain derivatives exhibited potent antioxidant properties, comparable to Trolox, a standard antioxidant .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications on the biphenyl scaffold and the introduction of different functional groups can enhance its potency against microbial and cancerous cells. Studies have shown that specific substitutions lead to improved interactions with target proteins involved in cell proliferation and survival pathways .

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of compounds related to this compound:

  • A study demonstrated that specific derivatives showed IC5050 values significantly lower than traditional chemotherapeutics against HCT-116 cells .
  • Another investigation focused on the antioxidant capabilities of related compounds, revealing their potential in protecting cellular components from oxidative damage .

Properties

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

3-(3-ethynylphenyl)benzonitrile

InChI

InChI=1S/C15H9N/c1-2-12-5-3-7-14(9-12)15-8-4-6-13(10-15)11-16/h1,3-10H

InChI Key

NITWOWXJOSXCRQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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